molecular formula C8H9FO2 B1333659 2-Fluoro-6-methoxybenzyl alcohol CAS No. 253668-46-1

2-Fluoro-6-methoxybenzyl alcohol

Cat. No. B1333659
M. Wt: 156.15 g/mol
InChI Key: ATWUFIBZMGBKHR-UHFFFAOYSA-N
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Description

The compound of interest, 2-Fluoro-6-methoxybenzyl alcohol, is a fluorinated benzyl alcohol derivative with potential applications in various fields of chemistry and biology. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as fluorinated benzyl groups and methoxy substituents, are discussed. These related studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of compounds that are structurally similar to 2-Fluoro-6-methoxybenzyl alcohol.

Synthesis Analysis

The synthesis of fluorinated benzyl alcohol derivatives is a topic of interest in several papers. For instance, the synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is described as a biomarker for monitoring exposure to metofluthrin, a fluorine-containing pyrethroid . Similarly, the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives from benzylic alcohols using a fluorination reagent is reported, highlighting the influence of substituents on the rates of formation . These studies suggest that the synthesis of 2-Fluoro-6-methoxybenzyl alcohol would likely involve the introduction of a fluorine atom at the benzyl position and a methoxy group at the appropriate positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of fluorinated benzyl compounds is characterized using various spectroscopic techniques. For example, the crystal structure analysis of 2-(4-Fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]thiadiazole reveals intermolecular interactions that contribute to the formation of a supramolecular network . These findings suggest that 2-Fluoro-6-methoxybenzyl alcohol would also exhibit specific intermolecular interactions due to the presence of fluorine and methoxy groups, which could be analyzed using similar techniques.

Chemical Reactions Analysis

The reactivity of fluorinated benzyl alcohols in chemical reactions is explored in the literature. The introduction of a fluorine atom can significantly affect the reactivity and selectivity of these compounds in various reactions. For instance, the optimization of insecticidal activity in fluorinated benzyl esters is discussed, where the introduction of fluorine enhances activity . This indicates that 2-Fluoro-6-methoxybenzyl alcohol could potentially participate in selective reactions due to the presence of the fluorine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzyl alcohols are influenced by the presence of fluorine and other substituents. The study of a new alcohol protecting group, which is stable to oxidizing conditions and compatible with the removal of p-methoxybenzyl ethers, suggests that the fluorine substituent imparts stability to the molecule . Additionally, the synthesis and functionalization of fluorinated benzyl and phenethyl alcohols demonstrate the influence of protective groups and the regioselectivity of reactions . These studies imply that 2-Fluoro-6-methoxybenzyl alcohol would have distinct physical and chemical properties that could be fine-tuned through synthetic modifications.

Scientific Research Applications

Antimycobacterial Applications

2-Fluoro-6-methoxybenzyl alcohol has been explored in the context of antimycobacterial activities. A study by Braendvang and Gundersen (2007) investigated various 6-(2-furyl)-9-(p-methoxybenzyl)purines, including a 2-fluoro analog. These compounds showed promising activity against Mycobacterium tuberculosis with low toxicity toward mammalian cells, making them interesting drug candidates.

Chemical Synthesis and Protective Group Applications

The chemical synthesis and application as protective groups in organic synthesis are significant uses of 2-fluoro-6-methoxybenzyl alcohol. Studies such as those by Oikawa, Yoshioka, and Yonemitsu (1982) and Yamada et al. (2013) demonstrate the use of methoxybenzyl protecting groups in the synthesis of complex organic molecules. These protective groups are crucial for stepwise synthesis in organic chemistry.

Photocatalytic Applications

2-Fluoro-6-methoxybenzyl alcohol also finds use in photocatalytic applications. A study by Higashimoto et al. (2009) discussed the photocatalytic oxidation of benzyl alcohol derivatives, including methoxybenzyl alcohols, on a titanium dioxide photocatalyst under oxygen atmosphere. This process is important for the conversion of alcohols to aldehydes in green chemistry applications.

Biomedical Research

In the field of biomedical research, compounds related to 2-fluoro-6-methoxybenzyl alcohol have been utilized. For instance, the work by Takaku and Kamaike (1982) highlights the use of a methoxybenzyl group in the synthesis of oligoribonucleotides, demonstrating its utility in nucleic acid chemistry.

Other Notable Applications

Other notable applications of 2-fluoro-6-methoxybenzyl alcohol and its derivatives include their roles in the development of new protecting groups for alcohols as shown by Crich et al. (2009) and in the synthesis of ligands with cytotoxic activity against cancer cell lines as indicated by Geiger et al. (2007).

Safety And Hazards

2-Fluoro-6-methoxybenzyl alcohol is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(2-fluoro-6-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWUFIBZMGBKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381384
Record name 2-Fluoro-6-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methoxybenzyl alcohol

CAS RN

253668-46-1
Record name 2-Fluoro-6-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 253668-46-1
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Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-6-methoxybenzaldehyde (0.63 g) in tetrahydrofuran (5 mL) were added water (0.5 mL) and sodium borohydride (0.17 g), and the mixture was stirred at room temperature for 1 hour. The reaction mixture was diluted with water, and the resulting mixture was extracted with diethyl ether. The extract was washed with brine, and the solvent was removed under reduced pressure to give the title compound (0.58 g).
Quantity
0.63 g
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reactant
Reaction Step One
Quantity
0.17 g
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reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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